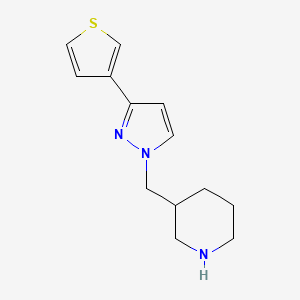

3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Übersicht

Beschreibung

The compound “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The molecular structure of “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex due to the presence of multiple rings. The thiophene ring contains a sulfur atom at the 1 position . The pyrazole ring is adjacent to the thiophene ring and is connected to the piperidine ring through a methylene bridge .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been extensively studied for their anticancer properties . The incorporation of a thiophene ring into pharmacologically active molecules can enhance their efficacy against certain types of cancer cells. The pyrazole moiety, often found in anticancer drugs, can interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. Research into the specific anticancer applications of “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” could lead to the development of novel oncology therapeutics.

Neuropharmacology: Modulation of Neurotransmitter Systems

Compounds containing piperidine rings are known to affect neurotransmitter systems, which could be beneficial in treating neurological disorders . The unique structure of this compound may influence the activity of neurotransmitters such as dopamine and serotonin, offering potential applications in the treatment of conditions like depression, anxiety, and Parkinson’s disease.

Material Science: Organic Semiconductors

Thiophene is a key component in the development of organic semiconductors . Its ability to conduct electricity makes it valuable in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be explored for its electronic properties and its potential use in advanced electronic devices.

Antimicrobial Research: Development of New Antibiotics

The antimicrobial properties of thiophene derivatives make them candidates for the development of new antibiotics . With antibiotic resistance on the rise, the synthesis of new compounds that can combat resistant strains of bacteria is crucial. The combination of thiophene and pyrazole in “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” might offer a new pathway for antibiotic research.

Anti-Inflammatory Applications: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Thiophene derivatives are also known for their anti-inflammatory effects and are used in NSAIDs . The structural features of this compound could be optimized to develop new anti-inflammatory medications with fewer side effects and improved efficacy.

Corrosion Inhibition: Protection of Metals

In industrial applications, thiophene derivatives serve as corrosion inhibitors . They form a protective layer on metals, preventing oxidative damage. The compound “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” could be investigated for its effectiveness in protecting industrial machinery and infrastructure from corrosion.

Eigenschaften

IUPAC Name |

3-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-11(8-14-5-1)9-16-6-3-13(15-16)12-4-7-17-10-12/h3-4,6-7,10-11,14H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWYFRBQVHIEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine | |

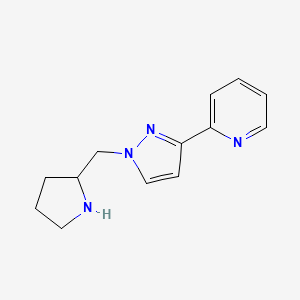

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

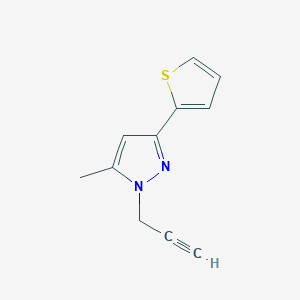

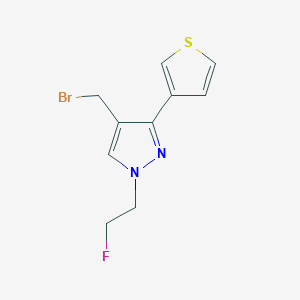

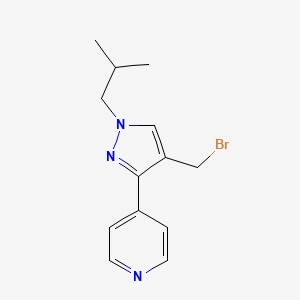

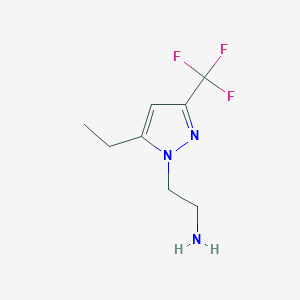

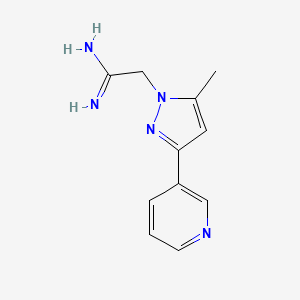

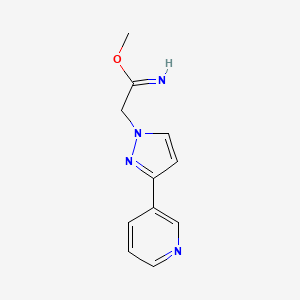

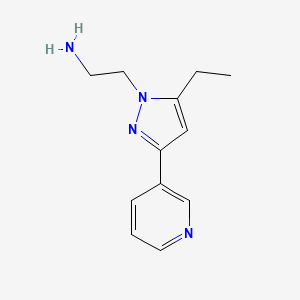

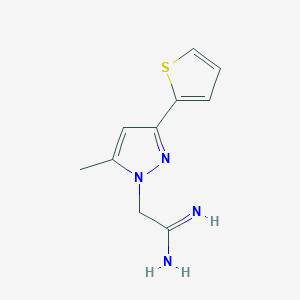

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.